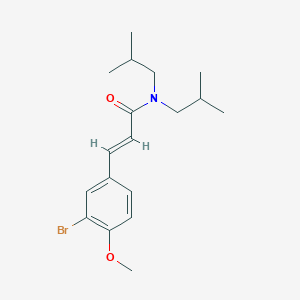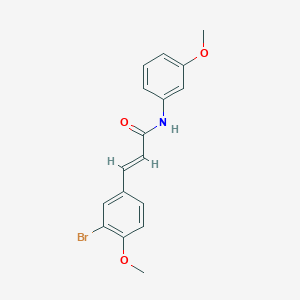
3-(3-bromo-4-methoxyphenyl)-N,N-diisobutylacrylamide
概要
説明
3-(3-bromo-4-methoxyphenyl)-N,N-diisobutylacrylamide is an organic compound that belongs to the class of acrylamides It features a brominated methoxyphenyl group attached to an acrylamide backbone, with two isobutyl groups attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromo-4-methoxyphenyl)-N,N-diisobutylacrylamide typically involves the following steps:
Bromination: The starting material, 4-methoxyphenyl, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 3-bromo-4-methoxyphenyl.
Acryloylation: The brominated product is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the acrylamide intermediate.
Amidation: The final step involves the reaction of the acrylamide intermediate with diisobutylamine under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
3-(3-bromo-4-methoxyphenyl)-N,N-diisobutylacrylamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
科学的研究の応用
3-(3-bromo-4-methoxyphenyl)-N,N-diisobutylacrylamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The polymerization of this compound can lead to the development of novel materials with unique properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its functional groups.
Industrial Applications: Potential use in the development of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 3-(3-bromo-4-methoxyphenyl)-N,N-diisobutylacrylamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-(3-bromo-4-methoxyphenyl)acrylamide: Lacks the diisobutyl groups, which may affect its solubility and reactivity.
3-(4-methoxyphenyl)-N,N-diisobutylacrylamide: Lacks the bromine atom, which may influence its chemical reactivity and biological activity.
3-(3-bromo-4-hydroxyphenyl)-N,N-diisobutylacrylamide: The methoxy group is replaced with a hydroxyl group, potentially altering its hydrogen bonding capabilities.
Uniqueness
3-(3-bromo-4-methoxyphenyl)-N,N-diisobutylacrylamide is unique due to the combination of its brominated methoxyphenyl group and diisobutyl-substituted acrylamide backbone. This unique structure imparts specific chemical and physical properties, making it a valuable compound for various applications.
特性
IUPAC Name |
(E)-3-(3-bromo-4-methoxyphenyl)-N,N-bis(2-methylpropyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BrNO2/c1-13(2)11-20(12-14(3)4)18(21)9-7-15-6-8-17(22-5)16(19)10-15/h6-10,13-14H,11-12H2,1-5H3/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNPIBMPRKGZAI-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C=CC1=CC(=C(C=C1)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN(CC(C)C)C(=O)/C=C/C1=CC(=C(C=C1)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![propan-2-yl 4-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzoate](/img/structure/B3583581.png)
![propan-2-yl 4-[[2-(2-bromo-4-methylphenoxy)acetyl]amino]benzoate](/img/structure/B3583611.png)
![isopropyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B3583621.png)
![PROPAN-2-YL 4-[2-(2-NITROPHENOXY)ACETAMIDO]BENZOATE](/img/structure/B3583626.png)
![[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 2-oxochromene-3-carboxylate](/img/structure/B3583634.png)



![ethyl 4-{[3-(3-bromo-4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B3583654.png)

